
2-(3-bromophenyl)-6-chloro-4H-3,1-benzoxazin-4-one
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Overview
Description
2-(3-Bromophenyl)-6-chloro-4H-3,1-benzoxazin-4-one is a heterocyclic compound that features a benzoxazinone core structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of bromine and chlorine atoms in its structure can influence its reactivity and interactions with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-bromophenyl)-6-chloro-4H-3,1-benzoxazin-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-bromoaniline with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which then undergoes cyclization to form the benzoxazinone ring.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Substitution Reactions: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions. For example, the bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The benzoxazinone ring can participate in oxidation and reduction reactions, potentially altering its biological activity.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
- Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
- Oxidation reactions can lead to the formation of quinone derivatives.
- Coupling reactions can produce biaryl compounds with potential applications in pharmaceuticals.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure suggests potential interactions with biological targets, making it a candidate for drug discovery and development.
Medicine: Research has explored its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: Its derivatives may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)-6-chloro-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. The presence of halogen atoms can enhance its binding affinity to enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
2-(3-Bromophenyl)-4H-3,1-benzoxazin-4-one: Lacks the chlorine atom, which may affect its reactivity and biological activity.
6-Chloro-4H-3,1-benzoxazin-4-one: Lacks the bromine atom, potentially altering its interactions with biological targets.
2-Phenyl-6-chloro-4H-3,1-benzoxazin-4-one: Lacks the bromine atom on the phenyl ring, which may influence its chemical properties.
Uniqueness: The combination of bromine and chlorine atoms in 2-(3-bromophenyl)-6-chloro-4H-3,1-benzoxazin-4-one makes it unique compared to its analogs
Properties
IUPAC Name |
2-(3-bromophenyl)-6-chloro-3,1-benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrClNO2/c15-9-3-1-2-8(6-9)13-17-12-5-4-10(16)7-11(12)14(18)19-13/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBVKPSIUHNRHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC3=C(C=C(C=C3)Cl)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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